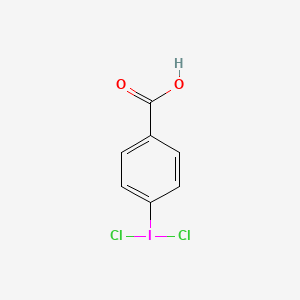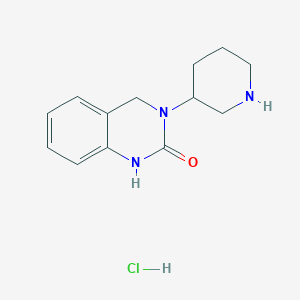
(R)-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is known for its unique structure, which includes a piperidine ring and a quinazolinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the piperidine ring. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity. For example, the quinazolinone core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and isocyanates. The piperidine ring is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of ®-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride may involve large-scale batch reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and pH, to optimize yield and minimize impurities. The final product is typically purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring or the quinazolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinone and piperidine derivatives. These products can have different pharmacological properties and are often studied for their potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It can be used as a tool to investigate the role of specific molecular pathways in cell signaling and metabolism.
Medicine
In medicine, ®-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride is explored for its potential therapeutic applications. It has been investigated as a candidate for the treatment of various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a promising lead compound in drug discovery.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.
Wirkmechanismus
The mechanism of action of ®-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The exact pathways involved depend on the specific application and the molecular targets being studied. For example, in cancer research, this compound may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one: This compound lacks the ®-configuration, which can affect its biological activity and pharmacokinetic properties.
3-(Piperidin-3-yl)-quinazolin-2(1H)-one: This compound lacks the dihydro moiety, which can influence its reactivity and stability.
®-3-(Piperidin-3-yl)-quinazolin-2(1H)-one hydrochloride: This compound lacks the dihydro moiety but retains the ®-configuration, making it a useful comparison for studying the effects of hydrogenation.
Uniqueness
The uniqueness of ®-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride lies in its specific configuration and structure. The ®-configuration can significantly influence its interaction with molecular targets, leading to different biological activities compared to its racemic or (S)-configured counterparts. Additionally, the presence of both the piperidine ring and the dihydroquinazolinone core provides a versatile scaffold for further chemical modifications.
Eigenschaften
Molekularformel |
C13H18ClN3O |
|---|---|
Molekulargewicht |
267.75 g/mol |
IUPAC-Name |
3-piperidin-3-yl-1,4-dihydroquinazolin-2-one;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c17-13-15-12-6-2-1-4-10(12)9-16(13)11-5-3-7-14-8-11;/h1-2,4,6,11,14H,3,5,7-9H2,(H,15,17);1H |
InChI-Schlüssel |
NFTVBOPROMWLRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)N2CC3=CC=CC=C3NC2=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate](/img/structure/B14788515.png)
![tert-Butyl 5-amino-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B14788526.png)
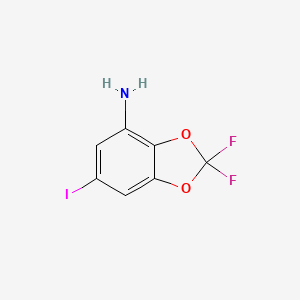
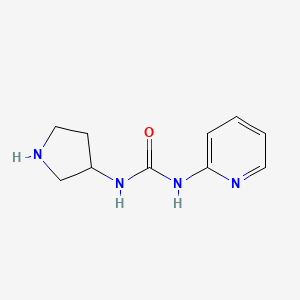
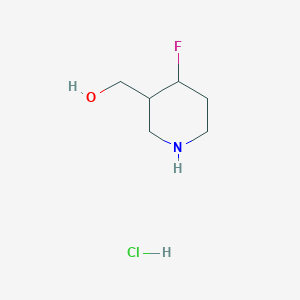
![2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-6,9-dihydro-1H-purin-6-one](/img/structure/B14788570.png)
![2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole](/img/structure/B14788577.png)
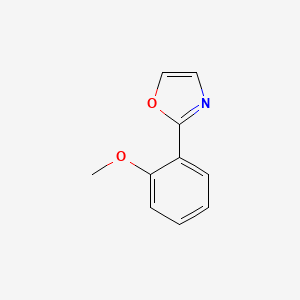
phenyl]cyclopent-1-en-1-yl})methanone](/img/structure/B14788590.png)
![tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14788605.png)
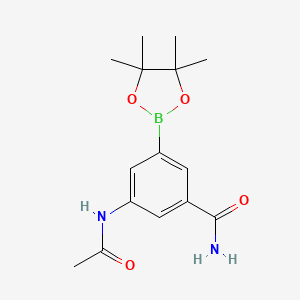
![tert-butyl 6-oxospiro[5H-pyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate](/img/structure/B14788618.png)
![Benzyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate](/img/structure/B14788620.png)
